1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid
Description
The compound 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid features a benzotriazinone core (a nitrogen-rich heterocycle with a ketone group at position 4) linked via a butanoyl chain to a piperidine ring substituted with a carboxylic acid at the 4-position. This structure combines electron-deficient aromaticity (benzotriazinone), a flexible aliphatic linker (butanoyl), and a polar carboxylic acid group, making it a candidate for diverse biochemical interactions, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-15(20-10-7-12(8-11-20)17(24)25)6-3-9-21-16(23)13-4-1-2-5-14(13)18-19-21/h1-2,4-5,12H,3,6-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAIAYPRDIRQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized by the cyclization of appropriate precursors such as o-nitroaniline derivatives with suitable reagents like sodium nitrite and acetic acid.
Attachment of the Butanoyl Linker: The benzotriazinone core is then reacted with a butanoyl chloride derivative under basic conditions to form the butanoyl-substituted benzotriazinone.
Coupling with Piperidine-4-carboxylic Acid: The final step involves the coupling of the butanoyl-substituted benzotriazinone with piperidine-4-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzotriazinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is utilized in chemical biology research to investigate protein-ligand interactions and cellular signaling pathways.
Industrial Applications: It may have applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone core can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-[4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanoyl]-L-Phenylalanine
- Key Differences : Replaces the piperidine-4-carboxylic acid with a phenylalanine residue.
- This modification may shift activity toward peptide-like targets (e.g., proteases) .
trans-4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Methylcyclohexanecarboxylic Acid
- Key Differences: Substitutes the piperidine ring with a cyclohexane ring and uses a methyl linker instead of butanoyl.
- The shorter methyl linker reduces conformational flexibility, possibly altering binding kinetics .
Heterocyclic Core Modifications
1-(4-Amino-1,2,5-Oxadiazol-3-yl)Piperidine-4-Carboxylic Acid
- Key Differences: Replaces benzotriazinone with an amino-oxadiazole ring.
- Implications: The oxadiazole’s amino group acts as a hydrogen bond donor, contrasting with the benzotriazinone’s ketone (hydrogen bond acceptor). This change may redirect interactions toward enzymes requiring polar contacts (e.g., kinases) .
Azinphos Ethyl (Organophosphate Insecticide)
- Key Differences : Incorporates a phosphorodithioate ester instead of the piperidine-carboxylic acid.
- Implications: The phosphate group confers reactivity as an acetylcholinesterase inhibitor, highlighting the benzotriazinone’s role in stabilizing transition states. However, this structure is highly toxic, unlike the target compound .
Substituent Modifications on Piperidine
4-Phenyl-1-(3-Phenylaminopropyl)Piperidine-4-Carboxylic Acid Ethyl Ester
- Key Differences: Replaces the benzotriazinone-butanoyl chain with phenyl and phenylaminopropyl groups; carboxylic acid is esterified.
- Implications: The ester reduces solubility but enhances lipophilicity, favoring CNS penetration. The absence of benzotriazinone limits π-π stacking interactions critical for target binding .
Comparative Data Table
Research Findings and Implications
- Benzotriazinone Role: The 4-oxo-benzotriazinone moiety is critical for electron-deficient π-π interactions, observed in Azinphos ethyl’s insecticidal activity . In the target compound, this group may stabilize interactions with enzymes like oxidoreductases.
- Carboxylic Acid vs. Esters : The free carboxylic acid enhances water solubility and ionic interactions, advantageous for extracellular targets. Esters (e.g., ) trade solubility for membrane permeability .
Biological Activity
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The benzotriazine moiety is often associated with significant biological efficacy, making this compound a subject of interest for further investigation.
Chemical Structure and Properties
The molecular formula of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid is , with a molecular weight of approximately 288.30 g/mol. Its structure comprises a piperidine ring connected to a butanoyl group and a benzotriazine derivative, which contributes to its unique chemical properties and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the benzotriazine structure exhibit significant antimicrobial properties. For instance, derivatives of benzotriazine have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The interaction with bacterial enzymes appears to be a key mechanism in exerting these effects.
Table 1: Antimicrobial Activity of Benzotriazine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid | E. coli | 12 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit the growth of several cancer cell lines, including HepG2 liver carcinoma cells. The mechanism involves the modulation of cell cycle progression and induction of apoptosis.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of the compound on HepG2 cells, an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM was observed. This suggests a promising anticancer activity that warrants further investigation.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| MCF7 | 22 |
| A549 | 30 |
The biological activity of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in cancer progression and microbial metabolism.
- Cell Cycle Modulation : It affects the cell cycle phases in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
